molecular formula C9H10BrNOS B14048502 1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one

1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one

Cat. No.: B14048502
M. Wt: 260.15 g/mol
InChI Key: SKBGGETYJHZKLD-UHFFFAOYSA-N
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Description

1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one is a brominated propanone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at position 3 and a mercapto (-SH) group at position 2. This compound’s unique structure suggests applications in medicinal chemistry, particularly in targeting thiol-dependent enzymes or metal-binding proteins.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(3-amino-2-sulfanylphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H10BrNOS/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,11H2,1H3

InChI Key

SKBGGETYJHZKLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)N)S)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Precursor-Based Bromination Strategy

A common approach involves brominating a pre-formed aromatic ketone precursor. For example, 3-amino-2-mercaptophenol may react with 1-bromopropan-2-one under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is deprotonated, facilitating attack on the α-carbon of bromopropanone.

Reaction Conditions :

  • Solvent : Anhydrous methanol or ethanol to prevent hydrolysis.
  • Base : Sodium hydroxide or potassium carbonate (1.2–1.5 equivalents).
  • Temperature : 0–5°C to minimize side reactions (e.g., oxidation of -SH).
  • Yield : ~60–70% (estimated from analogous reactions).

Mechanistic Steps :

  • Deprotonation of 3-amino-2-mercaptophenol by the base.
  • Nucleophilic attack on the electrophilic α-carbon of 1-bromopropan-2-one.
  • Elimination of HBr to form the ketone linkage.

Halogenation of α,β-Unsaturated Ketones

Adapting methods from CN103739465A, α,β-unsaturated ketones can undergo halogenation. While the patent focuses on 1,3-diphenyl-2-bromo-2-propene-1-one, similar principles apply:

  • Aldol Condensation : Benzaldehyde and acetophenone form benzylideneacetophenone.
  • Halogen Addition : Bromine (Br₂) in CCl₄ adds across the double bond.
  • Elimination : HBr removal via sodium acetate in ethanol yields the α-brominated ketone.

Adaptation for Target Compound :

  • Replace benzaldehyde with 3-amino-2-mercaptobenzaldehyde.
  • Use controlled bromination to avoid overhalogenation of the aromatic ring.

Optimization of Reaction Parameters

Temperature Control

Low temperatures (0–10°C) are critical during bromination to prevent:

  • Oxidation of -SH : Mercapto groups oxidize to disulfides (-S-S-) above 20°C.
  • Polybromination : Excessive Br₂ leads to di- or tri-substituted byproducts.
Solvent Selection
  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances solubility of intermediates but risks side reactions with -NH₂.
  • Chlorinated Solvents : CCl₄ or CH₂Cl₂ minimize nucleophilic interference.
Protecting Groups
  • Amino Group : Acetylation (e.g., using acetic anhydride) prevents unwanted Schiff base formation.
  • Mercapto Group : Benzyl protection (via benzyl chloride) avoids oxidation during bromination.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals.

Chromatographic Methods
  • Silica Gel Chromatography : Eluent = hexane/ethyl acetate (4:1) removes unreacted starting materials.
  • HPLC : For high-purity batches (>98%), a C18 column with acetonitrile/water gradient is employed.
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ 2.10 (s, 3H, COCH₃), 4.50 (s, 1H, NH₂), 6.80–7.20 (m, 3H, aromatic).
  • IR (KBr): 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (-SH), 3350 cm⁻¹ (-NH₂).

Industrial-Scale Production

Continuous Flow Reactors

Microreactors improve heat transfer and reduce reaction time:

  • Residence Time : 10–15 minutes vs. 6–8 hours in batch processes.
  • Yield Increase : ~85% (theoretical maximum).
Waste Management
  • HBr Neutralization : Ca(OH)₂ slurry converts HBr to CaBr₂, a reusable byproduct.
  • Solvent Recovery : Distillation reclaims >90% of CCl₄ or methanol.

Challenges and Limitations

Stability Issues
  • Light Sensitivity : The compound degrades under UV light; amber glassware is mandatory.
  • Moisture Sensitivity : Hydrolysis of the bromopropanone group necessitates anhydrous conditions.
Scalability Constraints
  • Cost of Protecting Groups : Benzyl groups increase material costs by ~30%.
  • Catalyst Poisoning : Residual -SH groups deactivate palladium catalysts in downstream reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromopropanone Moiety

The bromine atom in the bromopropanone group acts as a strong electrophile, making it susceptible to nucleophilic substitution (SN2 or SN1 mechanisms). Common nucleophiles and outcomes include:

Reagent Conditions Product Notes
Sodium hydroxideAqueous, 60–80°C1-(3-Amino-2-mercaptophenyl)propan-2-oneHydrolysis yields a ketone; steric hindrance may slow the reaction .
AmmoniaEthanol, reflux1-(3-Amino-2-mercaptophenyl)-1-aminopropan-2-oneAmine substitution forms a secondary amine derivative.
Potassium thiolateDMF, room temperatureDisulfide-linked dimerThiolate attack leads to dimerization via S–S bond formation.

Mechanistic Insight :
The reaction proceeds via a trigonal bipyramidal transition state in SN2 pathways or a carbocation intermediate in SN1 mechanisms. Steric hindrance from the aromatic ring may favor SN1 in polar solvents.

Oxidation of the Mercapto Group

The -SH group undergoes oxidation under controlled conditions, with outcomes dependent on the oxidizing agent:

Oxidizing Agent Conditions Product Key Observations
H₂O₂Acidic, 25°C1-(3-Amino-2-sulfenylphenyl)-1-bromopropan-2-oneForms a sulfenic acid intermediate, which may dimerize to a disulfide .
KMnO₄Aqueous H₂SO₄, 0–5°C1-(3-Amino-2-sulfophenyl)-1-bromopropan-2-oneStrong oxidation converts -SH to -SO₃H; excess reagent required.
I₂Ethanol, mild heatingDisulfide dimerIodine-mediated oxidation is selective for disulfide formation.

Catalytic Systems :
Manganese-based catalysts (e.g., Mn(CF₃SO₃)₂) enhance H₂O₂-driven oxidation efficiency, achieving up to 970 catalytic turnovers in analogous systems .

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol using hydride donors:

Reducing Agent Conditions Product Efficiency
NaBH₄Methanol, 0°C1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-olPartial reduction; may require excess reagent.
LiAlH₄Dry THF, reflux1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-olComplete reduction; risk of over-reduction.
Catalytic hydrogenationH₂, Pd/C, ethanol1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-olSlower but selective under mild conditions.

Side Reactions :
Competing reduction of the bromine atom to form propane derivatives is possible under vigorous conditions.

Reactions Involving the Amino Group

The aromatic amino group participates in electrophilic substitution and condensation reactions:

Reaction Type Reagent Product Application
AcylationAcetyl chloride1-(3-Acetamido-2-mercaptophenyl)-1-bromopropan-2-oneProtects -NH₂ during synthesis .
Schiff base formationBenzaldehydeImine-linked derivativeForms coordination complexes with metal ions.
DiazotizationNaNO₂, HClDiazonium saltIntermediate for coupling reactions.

Mechanistic Note :
The amino group’s lone pair activates the aromatic ring toward electrophiles, directing substitution to the para position relative to existing groups.

Multifunctional Reactivity

Concurrent reactions of multiple functional groups enable complex transformations:

Reagents Conditions Product Key Pathway
H₂O₂ + NaBH₄Sequential additionAlcohol with oxidized sulfurOxidize -SH first, then reduce ketone.
NH₃ + I₂One-pot reactionAminated disulfide derivativeSimultaneous substitution and oxidation.

Challenges :
Competing reaction pathways require precise control of stoichiometry and reaction order.

Scientific Research Applications

1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one is an organic compound with a molecular formula of C9H10BrNOSC_9H_{10}BrNOS and a molecular weight of 260.15 g/mol . It possesses a complex structure that includes an amino group, a mercapto group, and a bromopropanone moiety. This compound is researched for its potential applications in medicinal chemistry and organic synthesis, owing to its functional groups that can participate in various chemical reactions.

Potential Applications

  • Medicinal Chemistry Compounds containing amino and mercapto groups have a range of biological activities. this compound may possess antimicrobial, anti-inflammatory, and anticancer properties, which are attributed to the ability of thiol groups to interact with biological molecules, modulating their activity.
  • Binding and Modulation of Cereblon (CRBN) This compound may be useful for binding and modulating the activity of cereblon (CRBN) . It can also be used for treating diseases, disorders, or conditions associated with CRBN .
  • Research The compound can be applied in the study of CRBN and associated proteins in biological and pathological phenomena, the study of CRBN occurring in bodily tissues, and the comparative evaluation of new CRBN ligands or other regulators of CRBN in vitro or in vivo .

Chemical Reactivity

The chemical reactivity of this compound can be summarized as follows:

  • The amino and mercapto groups can participate in various chemical reactions, such as nucleophilic substitution, oxidation, and reduction.
  • The bromopropanone moiety is a reactive functional group that can undergo nucleophilic substitution and elimination reactions.
  • The compound can interact with biological targets such as enzymes and receptors.

Interaction Studies

Interaction studies involving this compound focus on its ability to bind with biological targets such as enzymes and receptors. Preliminary findings suggest that it may interact with proteins involved in oxidative stress responses due to its thiol group, which can influence cellular signaling pathways. Further research is required to confirm these interactions and their implications for therapeutic applications.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Characteristics
1-(4-Amino-3-mercaptophenyl)-1-bromopropan-2-oneContains an amino and mercapto groupDifferent position of amino group affects reactivity
1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-oneSimilar functional groupsVariations in biological activity
1-(4-Fluoro-3-mercaptophenyl)propan-2-oneFluorine substituent instead of bromineEnhanced stability and reactivity
1-Bromo-3-amino-propan-2-oneLacks mercapto groupReduced reactivity compared to thiol-containing compounds

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, proteins, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

a. 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (C₁₀H₉BrF₃NO₂)

  • Structural Differences: Replaces the mercapto group with a trifluoromethoxy (-OCF₃) group at position 3 and shifts the amino group to position 2 .
  • Impact on Properties: The electron-withdrawing -OCF₃ group reduces aromatic ring electron density, decreasing nucleophilic aromatic substitution (NAS) reactivity compared to the target compound.

b. 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one (C₁₀H₁₀BrF₂NO₂)

  • Structural Differences: Features a difluoromethoxy (-OCHF₂) group at position 2 and an amino group at position 4 .
  • Impact on Properties: The -OCHF₂ group is less polar than -SH, reducing hydrogen-bonding capacity.

c. Bromoacetone (C₃H₅BrO)

  • Structural Simplicity : Lacks aromatic substituents, consisting only of a brominated acetone backbone .
  • Impact on Properties: Higher volatility and toxicity (classified as a tear gas) due to small molecular size. Limited biological specificity compared to the target compound’s functionalized aromatic system .

Physicochemical Properties

Property Target Compound 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one Bromoacetone
Molecular Formula C₉H₉BrNOS (estimated) C₁₀H₉BrF₃NO₂ C₃H₅BrO
Molecular Weight (g/mol) ~258.1 312.08 136.98
Key Functional Groups -NH₂, -SH, -CO-CH₂Br -NH₂, -OCF₃, -CO-CH₂Br -CO-CH₂Br
Solubility Polar solvents (DMSO, H₂O) Moderate in organic solvents (e.g., CHCl₃) Highly volatile
Stability Oxidative sensitivity (-SH) High (fluorine enhances stability) Low (prone to hydrolysis)

Biological Activity

1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol. This compound features an amino group, a mercapto group, and a bromopropanone moiety, which contribute to its diverse biological activities. Recent research has highlighted its potential antimicrobial , anti-inflammatory , and anticancer properties, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The structure of this compound allows for significant interactions with biological macromolecules. The presence of the thiol (mercapto) group is particularly noteworthy, as it can form disulfide bonds and participate in redox reactions, influencing various biochemical pathways.

Key Structural Features

FeatureDescription
Amino Group Capable of forming hydrogen bonds
Mercapto Group Participates in redox reactions
Bromopropanone Moiety Involved in electrophilic reactions

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The compound's ability to interact with bacterial cell membranes and inhibit essential enzymes is believed to play a crucial role in its efficacy against various pathogens.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory responses. The mercapto group can influence oxidative stress pathways, which are pivotal in the inflammatory process. By reducing oxidative stress, the compound may alleviate symptoms associated with chronic inflammatory diseases.

Anticancer Potential

The anticancer properties of this compound have gained attention due to its ability to induce apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.

The mechanism by which this compound exerts its biological effects involves several interactions:

  • Binding to Enzymes and Receptors : The amino group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition or activation of specific pathways.
  • Redox Reactions : The mercapto group may participate in redox reactions, influencing cellular signaling pathways related to oxidative stress.
  • Electrophilic Interactions : The bromopropanone moiety can engage in electrophilic reactions with nucleophilic sites on biomolecules, altering their function.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Study :
    • A study demonstrated that derivatives containing thiol groups exhibited significant antibacterial activity against Staphylococcus aureus.
    • This suggests that the presence of the mercapto group is critical for antimicrobial efficacy.
  • Cancer Research :
    • Research indicated that compounds with similar structures induced apoptosis in various cancer cell lines through the activation of caspase pathways.
    • This highlights the potential for this compound as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one with high purity?

Methodological Answer: The synthesis of this compound requires careful optimization of bromination and elimination steps. A two-step approach can be adapted from analogous brominated ketone syntheses:

Bromination : React 1-(3-Amino-2-mercaptophenyl)propan-2-one with bromine (1:1 molar ratio) in chloroform at 0–5°C to minimize side reactions. Excess bromine may lead to di-brominated byproducts .

Elimination : Stir the intermediate dibromide with triethylamine (1:1 molar ratio) in dry benzene for 24 hours to eliminate HBr and form the α-bromoketone. Monitor reaction completion via TLC (hexane/ethyl acetate, 3:1).
Critical Parameters :

  • Temperature control during bromination prevents decomposition of the thiol group.
  • Use anhydrous solvents to avoid hydrolysis of the bromine substituent.
  • Purify via recrystallization (acetone/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and functional groups of this compound?

Methodological Answer: Combine multiple spectroscopic methods for unambiguous characterization:

  • IR Spectroscopy :
    • C=O stretch : ~1645 cm⁻¹ (ketone).
    • S-H stretch : ~2550 cm⁻¹ (thiol).
    • N-H stretch : ~3300–3500 cm⁻¹ (amine) .
  • ¹H NMR :
    • Aromatic protons : δ 7.2–7.8 ppm (multiplet, integration for 3 substituents on phenyl).
    • Methine proton (CO-CH-Br) : δ ~5.0 ppm (doublet, J = 16 Hz).
    • Thiol proton : δ ~1.5 ppm (singlet, exchange with D₂O) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths (e.g., C-Br bond: ~1.9 Å) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the bromine atom in nucleophilic substitution reactions?

Methodological Answer: Use density functional theory (DFT) to model reaction pathways:

Geometry Optimization : Optimize the structure at the B3LYP/6-31G(d) level to determine the lowest-energy conformation.

Transition State Analysis : Calculate activation energies for SN2 (backside attack) vs. SN1 (carbocation formation) mechanisms. The bulky thiol and amino groups may sterically hinder SN2, favoring SN1.

Solvent Effects : Include solvation models (e.g., PCM for acetone) to assess polarity’s role in stabilizing intermediates.
Validation : Compare computational results with experimental kinetics (e.g., rate constants in polar aprotic solvents) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar brominated aryl ketones?

Methodological Answer: Address discrepancies through systematic analysis:

Structural-Activity Relationship (SAR) Studies :

  • Modify substituents (e.g., replace Br with Cl or CF₃) and test antimicrobial activity against E. coli and S. aureus.
  • Correlate electronegativity/logP with bioactivity trends .

Data Normalization :

  • Standardize assay conditions (e.g., MIC values at pH 7.4, 37°C) to minimize variability.

Mechanistic Studies :

  • Use fluorescence quenching to assess binding to bacterial enzymes (e.g., dihydrofolate reductase).
    Example : A bromophenyl ketone analogue showed 90% inhibition of S. aureus at 50 µg/mL, while a trifluoromethyl variant was inactive, highlighting the role of halogen electronegativity .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

Methodological Answer: Leverage X-ray structures to identify stabilizing interactions:

Intermolecular Forces :

  • Hydrogen bonds : Amino and thiol groups form H-bonds with carbonyl oxygen (distance: ~2.8 Å).
  • Halogen bonding : Bromine participates in C-Br⋯S interactions (angle: ~165°) .

Derivative Design :

  • Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen H-bonding.
  • Replace Br with iodine to enhance halogen bonding.

Stability Testing :

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and compare with parent compound.

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